



# Application Note: Quantitative Analysis of Lomedeucitinib in Human Plasma using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                |           |
|----------------------|----------------|-----------|
| Compound Name:       | Lomedeucitinib |           |
| Cat. No.:            | B12381395      | Get Quote |

#### Introduction

**Lomedeucitinib** (also known as BMS-986322) is an orally administered, potent, and selective inhibitor of Tyrosine Kinase 2 (TYK2), a member of the Janus kinase (JAK) family.[1][2][3] By inhibiting TYK2, **Lomedeucitinib** modulates the signaling of key cytokines such as IL-12 and IL-23, which are implicated in the pathogenesis of various autoimmune and inflammatory diseases.[1] Its potential therapeutic applications are being explored for conditions like psoriasis and psoriatic arthritis.[3][4]

The development of a robust and sensitive bioanalytical method for the quantification of **Lomedeucitinib** in biological matrices is crucial for pharmacokinetic (PK) and toxicokinetic (TK) studies. This application note describes a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of **Lomedeucitinib** in human plasma. The method is sensitive, specific, and accurate, making it suitable for supporting clinical and non-clinical studies.

#### Signaling Pathway of **Lomedeucitinib**

**Lomedeucitinib** exerts its therapeutic effect by inhibiting the TYK2 enzyme, which is a key component of the JAK-STAT signaling pathway. This pathway is activated by various cytokines and growth factors, leading to the phosphorylation and activation of Signal Transducers and Activators of Transcription (STATs). Activated STATs then translocate to the nucleus and



regulate the transcription of genes involved in inflammation and immune responses. By blocking TYK2, **Lomedeucitinib** effectively dampens this pro-inflammatory signaling cascade.



Click to download full resolution via product page

Caption: Lomedeucitinib inhibits TYK2 in the JAK-STAT pathway.

# **Experimental Protocols**

- 1. Materials and Reagents
- Lomedeucitinib reference standard (≥98% purity)
- Lomedeucitinib-d4 (internal standard, IS) (≥98% purity)
- Acetonitrile (LC-MS grade)
- Methanol (LC-MS grade)
- Formic acid (LC-MS grade)
- Ammonium formate (LC-MS grade)



- Human plasma (K2EDTA)
- · Ultrapure water

#### 2. LC-MS/MS Instrumentation and Conditions

A high-performance liquid chromatography (HPLC) system coupled with a triple quadrupole mass spectrometer was used for the analysis.

| Parameter          | Condition                                                                           |
|--------------------|-------------------------------------------------------------------------------------|
| HPLC System        | Shimadzu Nexera X2 or equivalent                                                    |
| Mass Spectrometer  | SCIEX Triple Quad 6500+ or equivalent                                               |
| Analytical Column  | ACE C18 column (4.6 x 100 mm, 5 μm)                                                 |
| Mobile Phase A     | 0.1% Formic acid in water                                                           |
| Mobile Phase B     | 0.1% Formic acid in acetonitrile                                                    |
| Gradient           | 30% B to 95% B over 3.0 min, hold at 95% B for 1.0 min, return to 30% B for 1.0 min |
| Flow Rate          | 0.8 mL/min                                                                          |
| Column Temperature | 40°C                                                                                |
| Injection Volume   | 5 μL                                                                                |
| Ionization Mode    | Electrospray Ionization (ESI), Positive                                             |
| MRM Transitions    | Lomedeucitinib: m/z 419.5 → 358.4;<br>Lomedeucitinib-d4 (IS): m/z 423.5 → 362.4     |
| Source Temperature | 550°C                                                                               |

- 3. Standard Solutions and Quality Control (QC) Sample Preparation
- Stock Solutions: Primary stock solutions of Lomedeucitinib and Lomedeucitinib-d4 (IS)
  were prepared in methanol at a concentration of 1 mg/mL.







- Working Solutions: A series of working standard solutions of **Lomedeucitinib** were prepared by serial dilution of the stock solution with 50:50 (v/v) methanol:water to cover the desired calibration curve range. A working solution of the IS was prepared at 100 ng/mL.
- Calibration Standards and QC Samples: Calibration standards and QC samples were prepared by spiking the appropriate working standard solutions into blank human plasma. The final concentrations for the calibration curve were 0.5, 1, 5, 10, 50, 100, 500, and 1000 ng/mL. QC samples were prepared at 1.5 ng/mL (Low QC), 75 ng/mL (Mid QC), and 750 ng/mL (High QC).

#### 4. Sample Preparation

A protein precipitation method was employed for sample extraction.





Click to download full resolution via product page

Caption: Workflow for plasma sample preparation.



#### 5. Method Validation

The method was validated according to the FDA and EMA guidelines for bioanalytical method validation. The validation parameters included selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability.

## **Results and Discussion**

#### 1. Selectivity and Specificity

The method demonstrated high selectivity with no significant interference from endogenous plasma components at the retention times of **Lomedeucitinib** and the IS.

#### 2. Linearity and Sensitivity

The calibration curve was linear over the concentration range of 0.5 to 1000 ng/mL. A linear regression with a weighting factor of  $1/x^2$  was used. The correlation coefficient ( $r^2$ ) was consistently  $\geq 0.995$ . The lower limit of quantification (LLOQ) was established at 0.5 ng/mL, with a signal-to-noise ratio >10.

Table 1: Calibration Curve Parameters

| Parameter                    | Value              |
|------------------------------|--------------------|
| Linear Range                 | 0.5 - 1000 ng/mL   |
| Regression Equation          | y = 0.025x + 0.003 |
| Correlation Coefficient (r²) | ≥ 0.995            |
| Weighting Factor             | 1/x²               |
| LLOQ                         | 0.5 ng/mL          |

#### 3. Accuracy and Precision

The intra- and inter-day accuracy and precision were evaluated using QC samples at three concentration levels. The results are summarized in Table 2. The percentage bias for accuracy



was within  $\pm 15\%$  ( $\pm 20\%$  for LLOQ), and the coefficient of variation (CV) for precision was  $\leq 15\%$  ( $\leq 20\%$  for LLOQ), which is within the acceptable limits.

Table 2: Intra- and Inter-Day Accuracy and Precision

| QC Level | Nominal<br>Conc.<br>(ng/mL) | Intra-Day<br>Precision<br>(%CV) | Intra-Day<br>Accuracy<br>(%Bias) | Inter-Day<br>Precision<br>(%CV) | Inter-Day<br>Accuracy<br>(%Bias) |
|----------|-----------------------------|---------------------------------|----------------------------------|---------------------------------|----------------------------------|
| LLOQ     | 0.5                         | 8.2                             | 5.6                              | 9.5                             | 7.1                              |
| Low      | 1.5                         | 6.5                             | 3.1                              | 7.8                             | 4.3                              |
| Mid      | 75                          | 4.1                             | -2.5                             | 5.2                             | -1.8                             |
| High     | 750                         | 3.5                             | 1.8                              | 4.6                             | 2.4                              |

#### 4. Extraction Recovery and Matrix Effect

The extraction recovery and matrix effect were assessed at low, mid, and high QC concentrations. The extraction recovery was consistent and reproducible. The matrix effect was found to be negligible, with the CV of the IS-normalized matrix factor being less than 15%.

Table 3: Extraction Recovery and Matrix Effect

| QC Level | Nominal Conc.<br>(ng/mL) | Extraction Recovery (%) | Matrix Effect (%) |
|----------|--------------------------|-------------------------|-------------------|
| Low      | 1.5                      | 92.5                    | 98.2              |
| Mid      | 75                       | 94.1                    | 101.5             |
| High     | 750                      | 93.8                    | 99.7              |

#### 5. Stability

**Lomedeucitinib** was found to be stable in human plasma under various storage and handling conditions, including bench-top, freeze-thaw, and long-term storage.



Table 4: Stability of Lomedeucitinib in Human Plasma

| Stability Condition | Duration         | Concentration (ng/mL) | % Change from<br>Nominal |
|---------------------|------------------|-----------------------|--------------------------|
| Bench-top           | 6 hours at RT    | 1.5                   | -4.2                     |
| 750                 | -3.1             |                       |                          |
| Freeze-Thaw         | 3 cycles         | 1.5                   | -6.8                     |
| 750                 | -5.5             |                       |                          |
| Long-term           | 30 days at -80°C | 1.5                   | -7.1                     |
| 750                 | -6.2             |                       |                          |

## Conclusion

A highly sensitive, specific, and robust LC-MS/MS method for the quantitative analysis of **Lomedeucitinib** in human plasma has been developed and validated. The method meets the regulatory requirements for bioanalytical method validation and is suitable for supporting pharmacokinetic studies in clinical and preclinical drug development. The simple protein precipitation extraction procedure and short run time allow for high-throughput analysis.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. lomedeucitinib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Lomedeucitinib Wikipedia [en.wikipedia.org]
- 4. Lomedeucitinib Drug Targets, Indications, Patents Synapse [synapse.patsnap.com]







 To cite this document: BenchChem. [Application Note: Quantitative Analysis of Lomedeucitinib in Human Plasma using LC-MS/MS]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12381395#quantitative-analysis-of-lomedeucitinib-using-lc-ms]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com